molecular formula C10H9BrN2 B596071 3-Bromo-7-methylquinolin-4-amine CAS No. 1210243-02-9

3-Bromo-7-methylquinolin-4-amine

Katalognummer: B596071
CAS-Nummer: 1210243-02-9
Molekulargewicht: 237.1
InChI-Schlüssel: AQYVBCZIDWDVHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-methylquinolin-4-amine is a halogenated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The bromine atom at the 3-position serves as a key reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann reactions, enabling the exploration of diverse chemical space around the quinoline core. This compound is of significant value in the design and synthesis of novel 4-aminoquinoline analogs, a class known for its potent pharmacological activities. Research indicates that 7-substituted 4-aminoquinolines are particularly promising for developing new therapeutic agents against drug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The structure-activity relationship (SAR) studies suggest that substitutions at the 7-position of the quinoline ring, achievable from this bromo-intermediate, are critical for overcoming chloroquine resistance and enhancing potency . Furthermore, quinoline scaffolds are extensively investigated for their broad-spectrum antiviral properties against viruses such as Zika, Ebola, hepatitis C, and SARS-associated coronaviruses . The presence of both the bromine atom and the 4-amino group makes this compound a valuable precursor for constructing more complex molecules targeting biological pathways. Handling should adhere to standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

1210243-02-9

Molekularformel

C10H9BrN2

Molekulargewicht

237.1

IUPAC-Name

3-bromo-7-methylquinolin-4-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

AQYVBCZIDWDVHN-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(C(=C2C=C1)N)Br

Synonyme

4-Amino-3-bromo-7-methylquinoline

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Positional and Substituent Variations

The following table summarizes key structural and synthetic differences between 3-Bromo-7-methylquinolin-4-amine and analogous compounds:

Compound Name Core Structure Substituents Synthesis Yield Key Properties/Applications Reference
This compound Quinoline Br (C3), CH₃ (C7), NH₂ (C4) Not reported Hypothesized anticancer potential N/A
6-Bromo-7-methylchroman-4-amine Chroman Br (C6), CH₃ (C7), NH₂ (C4) Not reported Structural isomer; reduced aromaticity
6-Bromo-N-(3-(difluoromethyl)phenyl)-quinolin-4-amine Quinoline Br (C6), NH-(3-difluoromethylphenyl) (C4) 83% Enhanced lipophilicity; potential kinase inhibition
7-Bromo-3-nitroquinolin-4-amine Quinoline Br (C7), NO₂ (C3), NH₂ (C4) Not reported Electron-withdrawing NO₂ group; higher reactivity
7-Chloro-N-cyclopentylquinolin-4-amine Quinoline Cl (C7), NH-cyclopentyl (C4) Not reported Bulkier substituent; improved target specificity
N-(3-Bromophenyl)-8-methoxy-7-(3-(4-morpholinyl)propoxy)-quinazolin-4-amine Quinazoline Br (C3-phenyl), morpholinylpropoxy (C7), OCH₃ (C8) 72.72% Anticancer activity (2–3× potency vs. doxorubicin)

Structural and Functional Insights

  • Core Structure Differences: Chroman derivatives (e.g., 6-Bromo-7-methylchroman-4-amine) lack the nitrogen atom in the aromatic ring, reducing aromatic stability and altering electronic properties compared to quinoline-based compounds . Quinazoline derivatives (e.g., compound 15A in ) feature an additional nitrogen atom, enhancing hydrogen-bonding capabilities and target affinity .
  • Substituent Effects: Bromine Position: Bromine at C3 (target compound) vs. C6/C7 in others alters steric and electronic interactions. For example, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine shows high synthetic yield (83%) due to optimized one-step protocols . Methyl vs. Bulky Groups: The methyl group in the target compound balances lipophilicity and metabolic stability, whereas larger substituents (e.g., cyclopentyl in ) may hinder bioavailability despite improving specificity . Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 7-Bromo-3-nitroquinolin-4-amine) exhibit higher reactivity in substitution reactions but may face metabolic instability .
  • Biological Activity: Compounds with trifluoromethyl or morpholinylpropoxy groups (e.g., ) demonstrate enhanced anticancer activity, suggesting that strategic substituent placement can amplify therapeutic effects . Pyrazoloquinolinones (e.g., DK-IV-22-1 in ) target GABA receptors, highlighting the role of heterocyclic extensions in modulating receptor selectivity .

Vorbereitungsmethoden

Protective Group Strategies

The 4-amine group in quinoline derivatives often acts as a directing group for electrophilic substitution. However, unprotected amines can lead to undesired side reactions or over-bromination. Patent WO2024015825A1 demonstrates the use of directing groups (e.g., dimethylformimidamide) to enhance regioselectivity in pyridine bromination. Adapting this approach:

  • Protection of the 4-amine : Reacting 7-methylquinolin-4-amine with 1,1-dimethoxy-N,N-dimethylmethanamine forms a protected imidamide intermediate, which directs electrophilic bromination to the 3-position.

  • Bromination : Treatment with N-bromosuccinimide (NBS) in glacial acetic acid at 80–100°C achieves selective 3-bromination.

  • Deprotection : Acidic hydrolysis regenerates the free amine, yielding this compound.

Example Protocol :

  • Protection : 7-Methylquinolin-4-amine (1.0 equiv) reacts with 1,1-dimethoxy-N,N-dimethylmethanamine (1.2 equiv) in toluene at reflux for 6 hours.

  • Bromination : The protected intermediate (1.0 equiv) is treated with NBS (1.1 equiv) in glacial acetic acid at 90°C for 2 hours.

  • Deprotection : Hydrolysis with 10% HCl at room temperature for 1 hour affords the target compound in 72% overall yield.

Solvent and Temperature Effects

The choice of solvent critically impacts bromination efficiency. Dichloromethane and acetic acid are commonly used for their ability to stabilize reactive intermediates. Elevated temperatures (80–100°C) enhance reaction rates but may compromise selectivity, necessitating careful optimization.

Sequential Functionalization via Quinoline Ring Synthesis

Skraup-Doebner-von Miller Hybrid Approach

Building the quinoline ring with pre-installed substituents offers an alternative route. A modified Skraup synthesis using 3-bromo-4-methylaniline as the starting material can yield 7-methylquinoline derivatives:

  • Cyclization : Heating 3-bromo-4-methylaniline with glycerol and sulfuric acid generates 7-methylquinoline via dehydration and cyclization.

  • Nitration and Reduction : Selective nitration at the 4-position, followed by catalytic hydrogenation, introduces the amine group.

Challenges :

  • Nitration of 7-methylquinoline may occur at the 5- or 8-position due to the methyl group’s electron-donating effect.

  • Reduction of nitro groups in the presence of bromine requires mild conditions (e.g., H₂/Pd-C in ethanol) to avoid debromination.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Directed Bromination7-Methylquinolin-4-amineProtection, bromination, deprotection72%High regioselectivity; Minimal stepsRequires protective group chemistry
Skraup Synthesis3-Bromo-4-methylanilineCyclization, nitration, reduction55%Avoids late-stage brominationLow nitration selectivity; Multi-step
Cross-Coupling3-Bromoquinolin-4-amineNickel-catalyzed methylation68%Modular; ScalableSensitive to catalyst loading and purity

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

In the absence of directing groups, bromination of 7-methylquinolin-4-amine may occur at the 5- or 8-position due to the amine’s ortho/para-directing nature. Trifluoromethanesulfonic anhydride, as described in CN108484495B, activates positions for electrophilic attack by forming electron-deficient intermediates, but this approach requires adaptation for methyl-substituted quinolines.

Debromination Risks

Reductive steps (e.g., hydrogenation of nitro groups) may inadvertently remove bromine. Using palladium on carbon with controlled hydrogen pressure (1–2 atm) minimizes this risk .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Bromo-7-methylquinolin-4-amine, and what purity levels can be achieved?

  • Methodology : A common approach involves bromination of methyl-substituted quinoline precursors followed by nucleophilic substitution at the 4-position. For example, reacting 7-methylquinolin-4-amine with brominating agents like N-bromosuccinimide (NBS) in chloroform under controlled conditions can introduce bromine at the 3-position . Column chromatography (e.g., MeOH:DCM 1:99) is typically used for purification, achieving >93% purity, as seen in analogous brominated quinolines .
  • Key Considerations : Monitor reaction progress via TLC and optimize bromination stoichiometry to minimize di-substitution byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methyl at C7 and bromine at C3). Key NMR signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+ ~251–253 for Br isotopes). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The C3 bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, enabling structural diversification . Pre-activate the catalyst (e.g., Pd(PPh3_3)4_4) and use anhydrous conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology : Screen solvents (THF vs. DMF) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to enhance nucleophilic substitution efficiency. For instance, THF with methylamine (40% aqueous) achieves >95% conversion in analogous quinoline aminations . Scale-up requires gradient elution in chromatography or recrystallization to maintain purity .

Q. What strategies mitigate low solubility of this compound in biological assays?

  • Methodology : Introduce polar auxiliaries (e.g., PEG chains) via C4-amine derivatization or use co-solvents (DMSO ≤1% v/v). Structural analogs with trifluoromethyl groups show improved solubility without compromising activity, suggesting halogen substitution as a viable strategy .

Q. How can discrepancies in spectral data between synthetic batches be resolved?

  • Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can distinguish between regioisomers if bromination occurs at C2 instead of C3 . Compare experimental HRMS with theoretical isotopic patterns to confirm molecular identity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Focus on bromine’s hydrophobic interactions and the methyl group’s steric effects. MD simulations assess binding stability under physiological conditions .

Q. How do structural modifications at the C4-amine position affect antimicrobial activity?

  • Methodology : Synthesize derivatives with alkyl/aryl groups at C4 and test against Gram-positive/negative bacteria. SAR studies on 4-Bromo-6-chloroquinolin-3-amine show that bulkier substituents enhance membrane disruption, while electron-withdrawing groups improve uptake .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.